3-Hydroxypromazine

Vue d'ensemble

Description

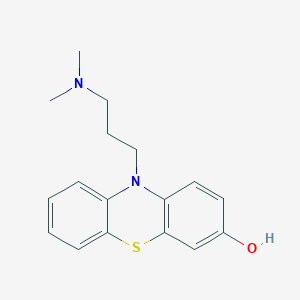

3-Hydroxypromazine is a metabolite of promazine, a phenothiazine derivative used primarily as an antipsychotic agent. The chemical formula for this compound is C17H20N2OS, and it has a molecular weight of 300.42 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxypromazine can be synthesized through the hydroxylation of promazine. The reaction typically involves the use of hydroxylating agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound involves the large-scale hydroxylation of promazine. This process is carried out in reactors equipped with the necessary catalysts and reagents to ensure efficient conversion. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxypromazine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.

Reduction: Reduction reactions can convert this compound back to promazine.

Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Promazine.

Substitution: Various alkylated and acylated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that 3-hydroxypromazine exhibits antimicrobial properties, particularly against mycobacterial strains. A study demonstrated that products formed from chlorpromazine (CPZ), which includes this compound as a metabolite, displayed enhanced activity against Mycobacterium tuberculosis and other mycobacterial species when exposed to a 266 nm laser beam. The transformation products were significantly more effective than unirradiated CPZ, suggesting that this compound may contribute to this increased bioactivity .

2. Cancer Treatment

Recent studies have explored the efficacy of chlorpromazine and its metabolites in cancer therapy. Specifically, laser-irradiated chlorpromazine has shown promise in enhancing treatment outcomes for breast cancer. The metabolites, including this compound, may play a role in this enhanced efficacy by modulating cellular responses to treatment .

Toxicological Insights

1. Metabolic Pathways

Understanding the metabolism of promazine is crucial for assessing the safety and efficacy of its derivatives like this compound. Studies have identified this compound as a significant metabolite in various species, including horses. It was found alongside other metabolites such as promazine sulfoxide, indicating its relevance in pharmacokinetic studies .

2. Environmental Impact

The photocatalytic degradation of pharmaceuticals has become an important area of research due to concerns about environmental contamination. In this context, this compound has been identified as a transformation product during the photocatalytic breakdown of promazine under various conditions . This highlights its potential role as an environmental contaminant and underscores the need for further studies on its ecological impact.

Data Table: Summary of Applications

Case Studies

1. Antimicrobial Efficacy Study

A comprehensive investigation into the antimicrobial properties of CPZ and its metabolites revealed that after exposure to a laser beam, the resultant compounds exhibited significantly higher efficacy against multidrug-resistant strains of Mycobacterium tuberculosis compared to unmodified CPZ. This study underscores the potential therapeutic applications of this compound in treating resistant infections .

2. Photocatalytic Transformation

In another study focused on the environmental implications of pharmaceutical pollutants, researchers identified this compound as a key transformation product resulting from the photocatalytic treatment of promazine. This finding is critical for understanding how pharmaceutical compounds degrade in aquatic environments and their potential ecological risks .

Mécanisme D'action

3-Hydroxypromazine exerts its effects primarily through its interaction with various receptors in the brain. It acts as an antagonist at dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha-1 adrenergic receptors, and histamine H1 receptors . By blocking these receptors, this compound modulates neurotransmitter activity, leading to its antipsychotic and antiemetic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Promazine: The parent compound of 3-Hydroxypromazine, used as an antipsychotic agent.

Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.

Propiomazine: A phenothiazine derivative used primarily for its sedative effects.

Uniqueness

This compound is unique due to its specific hydroxylation at the 3-position of the phenothiazine ring. This modification alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, promazine . Additionally, its role as a metabolite provides insights into the metabolic pathways and biotransformation of phenothiazine derivatives .

Activité Biologique

3-Hydroxypromazine is a metabolite of the antipsychotic drug promazine, which belongs to the phenothiazine class. This compound has garnered attention for its biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and relevant case studies.

Chemical Structure and Metabolism

This compound is formed through the metabolism of promazine, which undergoes various biotransformations. The primary metabolic pathway involves hydroxylation at the 3-position of the promazine structure. In equine species, studies have identified this compound as a significant metabolite, alongside others such as 3-hydroxydesmonomethyl-promazine .

Antipsychotic Activity

Promazine and its metabolites, including this compound, exhibit antipsychotic properties primarily through dopamine receptor antagonism. The compound's efficacy in modulating dopaminergic activity is crucial for treating conditions like schizophrenia and acute psychosis.

Sedative Properties

Research indicates that this compound possesses sedative effects similar to its parent compound. Its ability to cross the blood-brain barrier allows it to exert central nervous system (CNS) depressant effects, making it useful in managing anxiety and agitation .

Antiemetic Activity

The compound also shows potential as an antiemetic agent. Its action on the chemoreceptor trigger zone (CTZ) in the brain helps mitigate nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

Case Studies and Clinical Findings

Several studies have highlighted the clinical relevance of this compound:

Biological Activity Table

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Antipsychotic | Dopamine receptor antagonism | Treatment of schizophrenia |

| Sedative | CNS depressant effects | Management of anxiety and agitation |

| Antiemetic | Action on CTZ | Alleviation of nausea and vomiting |

| Metabolite Formation | Hydroxylation from promazine | Important for understanding drug metabolism |

Research Findings

Recent research has focused on the structural activity relationship (SAR) of phenothiazines and their metabolites. A study utilizing spectroscopic methods provided insights into the binding characteristics of this compound with various receptors, further elucidating its pharmacodynamic properties . Additionally, investigations into its safety profile have indicated that while it shares some side effects with promazine, it may also present unique pharmacokinetic properties due to its metabolic pathways.

Propriétés

IUPAC Name |

10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-12-13(20)8-9-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWHSDRYYOAXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185488 | |

| Record name | 3-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316-85-8 | |

| Record name | 3-Hydroxypromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.